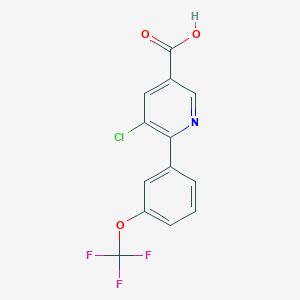

5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid

Overview

Description

“5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid” is a chemical compound that belongs to the class of trifluoromethylpyridines (TFMP). TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

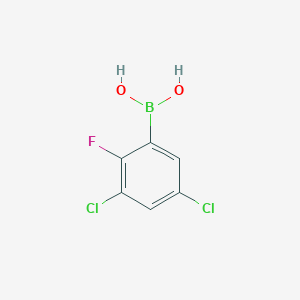

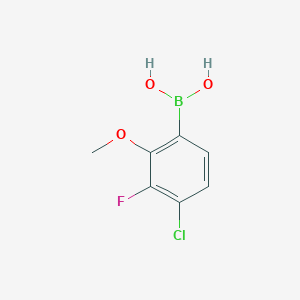

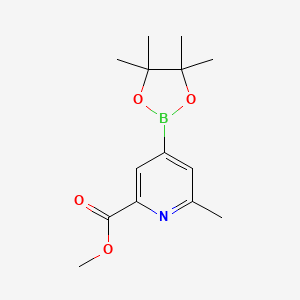

The synthesis of TFMP derivatives involves various methods. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products . The Suzuki–Miyaura (SM) coupling reaction is also commonly used in the synthesis of boron reagents, which are key components in the formation of carbon-carbon bonds .Scientific Research Applications

Agrochemical Industry

5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid: is a derivative of trifluoromethylpyridine (TFMP), which plays a significant role in the agrochemical industry. The compound’s unique physicochemical properties, attributed to the fluorine atom and the pyridine moiety, make it an excellent candidate for developing novel pesticides . Its application in crop protection is crucial, as TFMP derivatives have been used to protect crops from pests effectively.

Pharmaceutical Development

The trifluoromethyl group, a part of this compound, is commonly found in pharmaceuticals due to its ability to enhance biological activity and drug properties . This compound could be used as an intermediate in synthesizing drugs that require a trifluoromethyl group for their pharmacological effects.

Veterinary Medicine

Similar to its use in human pharmaceuticals, 5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid can also be utilized in veterinary medicine. The trifluoromethyl group has been incorporated into veterinary products, improving their efficacy and stability .

Research on Fluorinated Organic Chemicals

This compound is an example of the ongoing research into fluorinated organic chemicals, which are becoming increasingly important due to their diverse applications in various industries, including electronics and catalysis .

Development of Fluorine-Containing Pesticides

Over the last two decades, more than 50% of newly launched pesticides have been fluorinated5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid could contribute to this growing subgroup of compounds, offering new solutions for pest control .

Exploration of Physicochemical Properties

The compound’s structure allows researchers to explore the effects of the fluorine atom on the biological activities and physical properties of molecules, which is a significant area of study in organic chemistry .

Potential in Drug Discovery

Given the compound’s structural motif, it holds potential in the discovery of new drug candidates, particularly those targeting diseases where the trifluoromethyl group’s properties could lead to improved outcomes .

Future Directions

The future directions for the research and application of “5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid” and other TFMP derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties .

properties

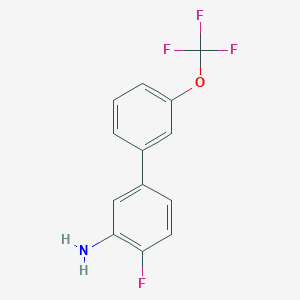

IUPAC Name |

5-chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO3/c14-10-5-8(12(19)20)6-18-11(10)7-2-1-3-9(4-7)21-13(15,16)17/h1-6H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBWOTFKHRLLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B1460543.png)

![5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride](/img/structure/B1460550.png)